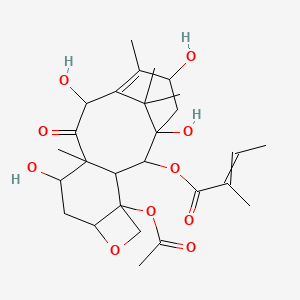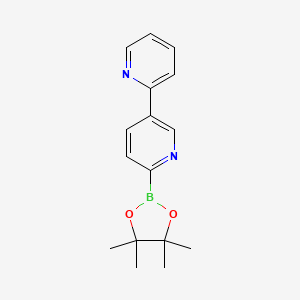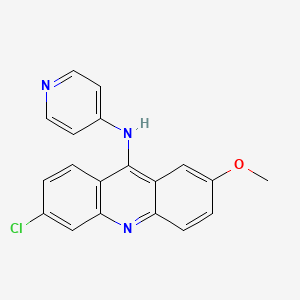
2-Debenzoyl-2-tigloyl 10-DAB;Paclitaxel impurity 22;2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III is a chemical compound with the molecular formula C27H38O10 and a molecular weight of 522.58 g/mol . It is a derivative of 10-Deacetylbaccatin III, which is a precursor in the synthesis of important anticancer drugs like paclitaxel and docetaxel . This compound is primarily used in pharmaceutical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III involves multiple steps, starting from naturally occurring baccatin III. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate these transformations.
Industrial Production Methods
Industrial production of 10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III is generally carried out through semi-synthetic processes. These processes start with the extraction of baccatin III from the needles of the yew tree, followed by chemical modifications to obtain the desired compound . The production is carried out under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of 10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III, which are used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Used in the development of anticancer drugs like paclitaxel and docetaxel.
Industry: Employed in the production of pharmaceutical intermediates and reference standards.
Mécanisme D'action
The mechanism of action of 10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III involves its role as a precursor in the synthesis of paclitaxel and docetaxel. These drugs work by stabilizing microtubules, which are essential components of the cell’s cytoskeleton . By preventing the disassembly of microtubules, these drugs inhibit cell division, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Deacetylbaccatin III: A precursor in the synthesis of paclitaxel and docetaxel.
Baccatin III: Another precursor used in the synthesis of taxane-based drugs.
Cephalomannine: A natural taxane with similar biological activities.
Uniqueness
10-Deacetyl-2-Debenzoyl-2-Tigloyl-Baccatin III is unique due to its specific structural modifications, which make it a valuable intermediate in the synthesis of anticancer drugs. Its ability to undergo various chemical transformations also makes it a versatile compound in pharmaceutical research .
Propriétés
Formule moléculaire |
C27H38O10 |
|---|---|
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
(4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) 2-methylbut-2-enoate |
InChI |
InChI=1S/C27H38O10/c1-8-12(2)23(33)36-22-20-25(7,16(30)9-17-26(20,11-35-17)37-14(4)28)21(32)19(31)18-13(3)15(29)10-27(22,34)24(18,5)6/h8,15-17,19-20,22,29-31,34H,9-11H2,1-7H3 |
Clé InChI |
GADAUHGBDGVMET-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14118388.png)

![(2Z)-[2-(4-methoxyphenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14118406.png)
![Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14118423.png)
![2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile](/img/structure/B14118430.png)
![(E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one](/img/structure/B14118443.png)
![[5-Bromo-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14118444.png)



![N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide](/img/structure/B14118464.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118469.png)
